Lipophilicity Control: Measurable LogP Difference vs. Thieno[2,3-d]pyrimidine Analog
The lipophilicity of 4-Chloro-6-phenylfuro[2,3-d]pyrimidine (LogP = 2.81) is significantly lower than that of its direct thieno[2,3-d]pyrimidine analog (LogP = 3.715) [1]. A lower LogP can be advantageous for improving aqueous solubility and reducing non-specific protein binding, crucial factors for developing drug candidates with favorable pharmacokinetic profiles [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.81 (calculated) |
| Comparator Or Baseline | 4-Chloro-6-phenylthieno[2,3-d]pyrimidine |
| Quantified Difference | Comparator is 0.905 LogP units higher (approximately a 8-fold difference in partition coefficient) |
| Conditions | Calculated/experimental partition coefficient (octanol/water) |
Why This Matters
This quantified LogP difference enables more precise control of a compound's ADME properties early in a medicinal chemistry campaign.
- [1] ChemBase. (n.d.). 4-chloro-6-phenylthieno[2,3-d]pyrimidine. Retrieved from https://www.chembase.cn/molecule-178249.html View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
